5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound that features a furan ring fused to a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with amines in the presence of catalysts to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing renewable resources and minimizing waste, is increasingly being adopted in the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The tetrahydropyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, and various substituted furan and tetrahydropyridine compounds .
Scientific Research Applications
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceuticals targeting neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyridine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3,4-thiadiazole: Known for its antimicrobial activity.
5-(Furan-2-yl)-1,3,4-oxadiazole: Studied for its anticancer properties.
2-(Furan-2-yl)-1,3,4-oxadiazole: Used in the synthesis of pharmaceuticals.
Uniqueness
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its dual ring structure, which provides a versatile scaffold for chemical modifications. This structural feature allows for the exploration of diverse biological activities and the development of novel therapeutic agents .
Properties
IUPAC Name |
5-(furan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h2-4,6,10H,1,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNHZKZICNAIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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